3-Methanesulfonylbutan-2-one

Description

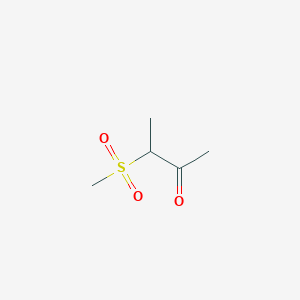

Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylbutan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-4(6)5(2)9(3,7)8/h5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJYQEZPRSQWMAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C)S(=O)(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties of 3 Methanesulfonylbutan 2 One

The physical and chemical properties of 3-Methanesulfonylbutan-2-one are fundamental to its handling, reactivity, and potential applications.

Table 1:

| Property | Value | Source |

| Molecular Formula | C₅H₁₀O₃S | bldpharm.com |

| Molecular Weight | 150.20 g/mol | bldpharm.com |

| CAS Number | 855280-05-6 | bldpharm.com |

| Appearance | Not explicitly stated, likely a solid or liquid | - |

| SMILES | CC(C(=O)C)S(=O)(=O)C | bldpharm.com |

Synthesis of 3 Methanesulfonylbutan 2 One

General Synthetic Approaches to β-Keto Sulfones

The synthesis of β-keto sulfones can be achieved through several general pathways, including:

Oxidation of β-hydroxy sulfones: This method involves the preparation of a β-hydroxy sulfone followed by oxidation of the hydroxyl group to a ketone.

Acylation of sulfones: This involves the reaction of a sulfone-stabilized carbanion with an acylating agent, such as an acyl chloride or an ester. organic-chemistry.orgrsc.orgresearchgate.net

Oxidation of β-keto sulfides: This is a direct and often efficient method where a β-keto sulfide is oxidized to the corresponding sulfone. Common oxidizing agents for this transformation include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. nih.gov

Plausible Synthesis via Oxidation of 3-(Methylthio)butan-2-one

A likely synthetic route to 3-Methanesulfonylbutan-2-one is the oxidation of 3-(methylthio)butan-2-one. cymitquimica.comnih.gov This precursor is a known compound, sometimes used in the flavor and fragrance industry. cymitquimica.com

The reaction would proceed as follows:

Scheme 1: Plausible

Image depicting the oxidation of 3-(methylthio)butan-2-one to 3-Methanesulfonylbutan-2-one.

The starting material, 3-(methylthio)butan-2-one, can be synthesized through various methods, including the reaction of 3-bromo-2-butanone (B1330396) with sodium thiomethoxide. The subsequent oxidation of the sulfide to the sulfone is a well-established transformation in organic synthesis. The use of an oxidizing agent like m-CPBA in a suitable solvent such as dichloromethane (B109758) at controlled temperatures would be expected to yield 3-Methanesulfonylbutan-2-one in good yield.

Derivatives of 3 Methanesulfonylbutan 2 One: Synthesis and Structural Elucidation

Design Principles for Novel 3-Methanesulfonylbutan-2-one Derivatives

The design of new derivatives of 3-methanesulfonylbutan-2-one is guided by the inherent reactivity of its functional groups. The primary design principles revolve around leveraging the electrophilic nature of the carbonyl carbon, the acidity of the α-methylene protons, and the stability of the methanesulfonyl group, which can also be a target for modification.

The core structure of 3-methanesulfonylbutan-2-one offers several avenues for diversification:

Ketone Moiety: The carbonyl group is a prime site for nucleophilic addition and condensation reactions, allowing for the introduction of a wide range of substituents. This can alter the steric and electronic properties of the molecule, potentially leading to new chemical and biological activities.

Butane (B89635) Backbone: The methylene (B1212753) group situated between the ketone and the sulfonyl group exhibits enhanced acidity, making it a nucleophilic center upon deprotonation. This reactivity allows for alkylation, acylation, and other carbon-carbon bond-forming reactions, enabling chain extension, branching, and the introduction of cyclic structures.

Methanesulfonyl Group: While the sulfonyl group is generally robust, its oxygen atoms can participate in hydrogen bonding, and the sulfur atom can be targeted for reduction or more complex transformations, offering another layer of possible derivatization.

These design principles allow for a systematic approach to modifying the parent structure, enabling the fine-tuning of its physicochemical properties.

Synthetic Strategies for Diversified Structural Analogs

The translation of these design principles into practice involves a variety of synthetic methodologies. The versatility of β-keto sulfones as synthetic intermediates is well-documented, and these strategies can be applied to 3-methanesulfonylbutan-2-one. rsc.orgtandfonline.com

The ketone functionality of 3-methanesulfonylbutan-2-one is readily converted into a variety of derivatives through condensation reactions. Two of the most common modifications are the formation of oximes and hydrazones. researchgate.net

Oxime Formation: Reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base or under microwave irradiation can yield the corresponding oxime. researchgate.netnih.gov This transformation replaces the carbonyl oxygen with a =N-OH group, which can exist as E and Z isomers.

Hydrazone Formation: Similarly, treatment with hydrazine (B178648) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazones. researchgate.netorganic-chemistry.orgbeilstein-journals.org These derivatives are valuable for further synthetic elaborations, including the Wolff-Kishner reduction or as precursors to heterocyclic systems.

A comparative study on the synthesis of oximes and hydrazones from β-keto sulfones demonstrated that microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. researchgate.net

Table 1: Synthesis of Oxime and Hydrazone Derivatives from a Generic β-Keto Sulfone This table presents illustrative data based on analogous reactions of β-keto sulfones.

| Derivative | Reagent | Conditions | Yield (%) |

|---|---|---|---|

| Oxime | NH₂OH·HCl, NaOAc, EtOH | MWI, 100W, 90°C, 2 min | 80-88 |

| Hydrazone | NH₂NH₂, EtOH, AcOH (cat.) | MWI, 100W, 90°C, 30 sec | 94 |

| Phenylhydrazone | PhNHNH₂, EtOH, AcOH (cat.) | MWI, 100W, 90°C, 30 sec | 86 |

Source: Adapted from research on β-keto sulfone derivatives. researchgate.net

The α-methylene group in 3-methanesulfonylbutan-2-one is activated by both the adjacent ketone and sulfonyl groups, rendering its protons acidic. This allows for the formation of a stabilized carbanion, which can act as a nucleophile in various reactions to modify the butane backbone.

Chain Extension: Alkylation of the α-carbon can be achieved by treating the β-keto sulfone with a base (e.g., sodium hydride, potassium carbonate) followed by an alkyl halide. This introduces new carbon substituents, effectively extending or branching the butane chain. Knoevenagel or Claisen-Schmidt condensations with aldehydes can also be employed to build more complex structures. researchgate.net

Chain Contraction: While less direct, oxidative cleavage of the C-C bond between the carbonyl and the α-carbon can lead to chain-shortened products. For instance, reaction with nitrous acid has been shown to cleave β-keto sulfones, yielding carboxylic acids. researchgate.net

The methanesulfonyl group (–SO₂CH₃) is generally a stable functional group. However, it can undergo certain transformations.

Reduction: The sulfonyl group can be reduced to a sulfide (B99878) under strong reducing conditions. This would transform 3-methanesulfonylbutan-2-one into 3-(methylthio)butan-2-one.

Modification of the Methyl Group: While challenging, functionalization of the methyl group of the methanesulfonyl moiety could be envisioned through radical halogenation, although this would likely compete with reactions at the α-methylene position of the butane backbone.

Replacement of the Sulfonyl Group: The entire sulfonyl group can act as a leaving group in some reactions, particularly after transformation of the ketone into other functionalities. This allows for its replacement with other groups.

β-Keto sulfones are valuable precursors for the synthesis of a variety of heterocyclic compounds. tandfonline.com The bifunctional nature of 3-methanesulfonylbutan-2-one allows it to participate in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen.

For example, reaction with dinucleophiles can lead to the formation of five- or six-membered rings. The condensation with hydrazine derivatives can be a pathway to pyrazoles. Reaction with β-aminoketones or similar compounds could be used to construct pyridone or other heterocyclic systems. The active methylene and ketone functionalities provide two points of reactivity for building these ring systems.

The creation of chiral derivatives of 3-methanesulfonylbutan-2-one is of significant interest, as stereochemistry is often crucial for biological activity. A primary strategy for introducing chirality is the asymmetric reduction of the ketone to a hydroxyl group.

This transformation yields a chiral β-hydroxy sulfone, which is a valuable building block for further synthesis. rsc.orgnih.gov Asymmetric hydrogenation or transfer hydrogenation using chiral catalysts (e.g., ruthenium or manganese complexes) can produce the corresponding alcohol, (3R,4S)- or (3S,4R)-3-methanesulfonylbutan-2-ol, with high enantioselectivity. rsc.orgorganic-chemistry.org

Table 2: Illustrative Asymmetric Reduction of a β-Keto Sulfone This table presents representative data from the asymmetric hydrogenation of β-keto sulfones to chiral β-hydroxy sulfones.

| Catalyst System | Substrate | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Mn-PNN Ligand | Aryl β-Keto Sulfone | (R)-β-Hydroxy Sulfone | up to 97 | up to 97 |

| RuCl[(S,S)-TsDPEN] | Aryl α-Bromo Ketone* | (S)-β-Hydroxy Sulfone | 92 | 99 |

In a one-pot reaction with sodium sulfinate. organic-chemistry.org Source: Adapted from research on asymmetric hydrogenation of β-keto sulfones. rsc.orgorganic-chemistry.org

Once the chiral β-hydroxy sulfone is obtained, the hydroxyl group can be used to direct further stereoselective reactions or can be functionalized to introduce other chemical moieties while retaining the stereochemical integrity of the molecule.

Advanced Spectroscopic Techniques for Structural Elucidation of 3-Methanesulfonylbutan-2-one and its Derivatives

The unambiguous determination of the chemical structure of 3-Methanesulfonylbutan-2-one and its derivatives relies on a suite of advanced spectroscopic techniques. These methods provide detailed information about the connectivity of atoms, the nature of functional groups, and the three-dimensional arrangement of the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like 3-Methanesulfonylbutan-2-one. emory.edu It provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 3-Methanesulfonylbutan-2-one, distinct signals corresponding to the different proton environments are expected. The methyl protons adjacent to the carbonyl group (position 1) would appear as a singlet. The methine proton at position 3, being adjacent to both a carbonyl and a sulfonyl group, would be significantly deshielded and appear as a quartet due to coupling with the methyl protons at position 4. The methyl protons of the sulfonyl group would also appear as a singlet, but at a chemical shift characteristic for protons attached to a sulfonyl moiety. The methyl protons at position 4 would appear as a doublet, coupled to the methine proton at position 3.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For 3-Methanesulfonylbutan-2-one, four distinct carbon signals are anticipated. The carbonyl carbon (C2) would be the most downfield signal. The methine carbon (C3) and the methyl carbon of the sulfonyl group would also have characteristic chemical shifts. The two methyl carbons (C1 and C4) would appear at the most upfield positions.

2D NMR Techniques: Two-dimensional NMR experiments are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): A COSY spectrum would show a correlation between the methine proton at C3 and the methyl protons at C4, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the proton signals to their corresponding carbon signals (e.g., the C3-H3 proton to the C3 carbon).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is used to identify longer-range couplings (typically 2-3 bonds). For instance, correlations would be expected between the protons of the methyl group at C1 and the carbonyl carbon at C2, as well as between the methine proton at C3 and the carbonyl carbon at C2. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 3-Methanesulfonylbutan-2-one Predicted values are based on typical chemical shifts for similar functional groups.

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | CH₃ | 2.2 - 2.4 (s) | 25 - 35 |

| 2 | C=O | - | 200 - 210 |

| 3 | CH | 3.8 - 4.2 (q) | 60 - 70 |

| 4 | CH₃ | 1.3 - 1.5 (d) | 15 - 25 |

| - | SO₂CH₃ | 2.9 - 3.2 (s) | 40 - 50 |

Mass Spectrometry (MS) and Tandem MS Approaches

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. wikipedia.org When coupled with tandem mass spectrometry (MS/MS), it can also provide significant structural information through controlled fragmentation of the molecule. youtube.com

For 3-Methanesulfonylbutan-2-one, the molecular ion peak [M]⁺ would be observed in the mass spectrum, corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, which can be used to confirm the molecular formula.

Tandem MS (MS/MS): In an MS/MS experiment, the molecular ion is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed to piece together the structure of the original molecule. For 3-Methanesulfonylbutan-2-one, several characteristic fragmentation pathways can be predicted:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. This could result in the loss of a methyl radical (•CH₃) or an acetyl radical (•COCH₃).

McLafferty Rearrangement: While less likely in this specific structure due to the absence of a gamma-hydrogen on a flexible chain, this is a characteristic rearrangement for ketones that should be considered for its derivatives.

Cleavage of the C-S bond: The bond between the carbon at position 3 and the sulfur atom is susceptible to cleavage, leading to fragments containing the sulfonyl group.

Table 2: Predicted Key Mass Spectrometry Fragments for 3-Methanesulfonylbutan-2-one

| m/z Value | Proposed Fragment Ion | Description |

| 150 | [C₅H₁₀O₃S]⁺ | Molecular Ion |

| 135 | [C₄H₇O₃S]⁺ | Loss of a methyl group (•CH₃) |

| 107 | [C₄H₇O₂]⁺ | Loss of the sulfonyl group (•SO₂CH₃) |

| 79 | [CH₃O₂S]⁺ | Methanesulfonyl cation |

| 43 | [C₂H₃O]⁺ | Acetyl cation |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule. rsc.org

Infrared (IR) Spectroscopy: The IR spectrum of 3-Methanesulfonylbutan-2-one would be dominated by strong absorption bands corresponding to the carbonyl and sulfonyl groups.

C=O Stretch: A strong, sharp absorption band is expected in the region of 1710-1725 cm⁻¹, which is characteristic of an aliphatic ketone.

S=O Stretch: The sulfonyl group will exhibit two strong absorption bands: an asymmetric stretching vibration typically found between 1300-1350 cm⁻¹ and a symmetric stretching vibration between 1120-1160 cm⁻¹.

C-H Stretch: Absorption bands for C-H stretching in the methyl and methine groups would appear in the region of 2850-3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the C=O stretch will also be visible in the Raman spectrum, non-polar bonds often produce stronger signals. The S=O stretching vibrations are also Raman active. Raman spectroscopy can be particularly useful for studying the solid-state structure and for analyses in aqueous solutions. mdpi.com

Table 3: Characteristic Vibrational Frequencies for 3-Methanesulfonylbutan-2-one

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C=O | Stretch | 1710 - 1725 |

| SO₂ | Asymmetric Stretch | 1300 - 1350 |

| SO₂ | Symmetric Stretch | 1120 - 1160 |

| C-H | Stretch | 2850 - 3000 |

| C-S | Stretch | 650 - 750 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of 3-Methanesulfonylbutan-2-one or one of its derivatives can be grown, X-ray diffraction analysis can provide precise measurements of bond lengths, bond angles, and torsional angles.

Based on studies of similar β-keto sulfones, it is expected that the molecule would adopt a conformation that minimizes steric hindrance between the bulky sulfonyl group and the ketone. mdpi.com The crystal packing would likely be influenced by intermolecular interactions such as dipole-dipole forces involving the carbonyl and sulfonyl groups, and potentially weak hydrogen bonds if suitable donors and acceptors are present in derivative structures. The resulting crystal structure would provide invaluable information on the preferred conformation of the molecule in the solid state, which can have implications for its reactivity and physical properties. mdpi.com

Quantum Chemical Calculations of Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to predicting the geometry and electronic landscape of molecules. For 3-Methanesulfonylbutan-2-one, these methods offer a window into its preferred three-dimensional arrangements and the distribution of electrons within the molecule, which are key determinants of its physical and chemical behavior.

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. wikipedia.org It is extensively used to investigate the electronic structure of many-body systems. The selection of an appropriate basis set is a critical step in performing DFT calculations, as it dictates the accuracy of the molecular orbital representations. stackexchange.com

For a molecule like 3-Methanesulfonylbutan-2-one, a variety of basis sets could be considered, ranging from the Pople-style basis sets (e.g., 6-31G*) to the more robust correlation-consistent basis sets developed by Dunning (e.g., cc-pVDZ, aug-cc-pVTZ). The choice often depends on the specific property being investigated and the available computational resources. stackexchange.comgaussian.com For instance, geometry optimizations might be efficiently performed with a double-zeta basis set like 6-31G(d), while more accurate energy calculations could necessitate a triple-zeta set with diffuse functions (e.g., 6-311++G(d,p)) to properly account for the lone pairs on the oxygen and sulfur atoms. gaussian.com More recent developments have also highlighted the effectiveness of specially optimized basis sets, such as vDZP, which can provide accurate results with a variety of density functionals without the need for extensive reparameterization. arxiv.orgresearchgate.net

The table below illustrates a selection of commonly used basis sets and their potential applicability to the study of 3-Methanesulfonylbutan-2-one.

| Basis Set Family | Specific Examples | Typical Application |

| Pople Style | 6-31G(d), 6-311+G(d,p) | Geometry optimizations, frequency calculations |

| Dunning Correlation Consistent | cc-pVDZ, aug-cc-pVTZ | High-accuracy energy calculations, systems with weak interactions |

| Karlsruhe "def2" | def2-SVP, def2-TZVP | Good balance of accuracy and cost for general-purpose calculations |

| Jensen "pcseg" | pcseg-1, pcseg-2 | Optimized for specific properties like NMR or EPR parameters |

This table provides a general guide; the optimal choice depends on the specific research question and computational setup.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP3, etc.), and Coupled Cluster (CC) theory, offer a systematic pathway to improving the accuracy of calculations. wikipedia.orgiitg.ac.in

For 3-Methanesulfonylbutan-2-one, while HF provides a basic, mean-field approximation of the electronic structure, post-Hartree-Fock methods are necessary to incorporate electron correlation, which is crucial for accurate energy predictions. iitg.ac.in However, the computational cost of these methods increases rapidly with the size of the system and the basis set. wikipedia.org

To achieve high accuracy for thermochemical and kinetic data, composite methods have been developed. These multi-step procedures, such as the Gaussian-n (Gn) theories (e.g., G3, G4) and the Weizmann-n (Wn) theories, combine calculations at different levels of theory and with different basis sets to approximate a high-level calculation at a reduced computational cost. uwa.edu.auresearchgate.net For a molecule like 3-Methanesulfonylbutan-2-one, a method like G4(MP2) could provide thermochemical data with "chemical accuracy" (typically within 1 kcal/mol). researchgate.net These methods are particularly valuable for creating reliable thermochemical databases that can be used to benchmark more cost-effective methods like DFT. researchgate.net

The flexibility of the butyl chain in 3-Methanesulfonylbutan-2-one allows for multiple rotational isomers, or conformers. Understanding the relative energies of these conformers is crucial as the most stable conformer will dominate the equilibrium population and thus its observed properties. Conformational analysis involves systematically exploring the potential energy surface of the molecule by rotating around its single bonds. libretexts.orgoregonstate.edu

For 3-Methanesulfonylbutan-2-one, the key dihedral angles to consider are around the C2-C3 bond. The interactions between the methyl group, the acetyl group, and the methanesulfonyl group will lead to various staggered and eclipsed conformations. organicchemistrytutor.comlasalle.edu The relative energies of these conformers are determined by a combination of steric hindrance and electronic interactions. For instance, the gauche conformation, where bulky groups are at a 60-degree angle, is generally higher in energy than the anti-conformation, where they are 180 degrees apart. organicchemistrytutor.com

Computational methods can be used to calculate the energies of these different conformers and identify the global minimum energy structure. ethz.ch This process typically involves a relaxed surface scan where the dihedral angle of interest is systematically varied, and the energy is minimized at each step.

| Conformer Type | Description | Expected Relative Energy |

| Anti | The largest groups on adjacent carbons are 180° apart. | Lowest |

| Gauche | The largest groups on adjacent carbons are 60° apart. | Intermediate |

| Eclipsed | Groups on adjacent carbons are aligned. | Highest |

This table presents a simplified view of conformational energies. The actual energy differences depend on the specific substituents and their interactions.

Reaction Pathway Modeling and Transition State Analysis

Beyond static molecular properties, computational chemistry can model the dynamics of chemical reactions. This involves mapping out the potential energy surface that connects reactants to products, identifying the transition states that represent the energy barriers to reaction. youtube.com

Computational simulations are a powerful tool for elucidating the step-by-step process of a chemical reaction. mdpi.comrsc.org For 3-Methanesulfonylbutan-2-one, this could involve modeling reactions such as enolate formation, nucleophilic additions to the carbonyl group, or reactions involving the sulfonyl group. By calculating the energies of reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. youtube.com

These simulations can help distinguish between different possible mechanistic pathways. scielo.br For example, in a base-catalyzed reaction, does the base abstract a proton from the alpha-carbon next to the carbonyl group or the one next to the sulfonyl group? Computational modeling can determine the activation energy for each pathway, indicating which is more kinetically favorable. hu.edu.jo

A key goal of computational chemistry is to predict the outcome of chemical reactions, including their reactivity and selectivity. chemrxiv.orgrsc.org For 3-Methanesulfonylbutan-2-one, this could involve predicting the regioselectivity of a reaction, for instance, which alpha-proton is preferentially removed by a base. ucalgary.ca

This predictive power stems from the analysis of the electronic structure and the calculated reaction barriers. For example, the calculated partial charges on different atoms can indicate likely sites for nucleophilic or electrophilic attack. Furthermore, by comparing the activation energies for different competing reaction pathways, the major product can be predicted. mit.educhem8.org Machine learning models are also increasingly being used in conjunction with quantum mechanical descriptors to predict reaction selectivity with high accuracy and speed. rsc.orgmit.edu

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) simulation studies focused exclusively on 3-Methanesulfonylbutan-2-one are not prevalent in publicly accessible literature, the methodologies are well-established and routinely applied to analogous sulfone and ketone-containing molecules. nih.govresearchgate.net MD simulations treat atoms and bonds as a classical system of interacting particles, allowing for the exploration of molecular motion and conformational changes over time. doi.org

A hypothetical molecular dynamics study of 3-Methanesulfonylbutan-2-one in an aqueous solvent could provide valuable information on its solvation dynamics, hydrogen bonding capabilities, and conformational preferences. For instance, such a simulation could track the root-mean-square deviation (RMSD) of the molecule's backbone to understand its structural stability and the root-mean-square fluctuation (RMSF) of individual atoms to identify regions of high flexibility.

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for 3-Methanesulfonylbutan-2-one

| Parameter | Value/Description |

| Force Field | OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) |

| Solvent Model | TIP3P (Transferable Intermolecular Potential 3-Point) |

| System Size | 1 molecule of 3-Methanesulfonylbutan-2-one in a 30 Å x 30 Å x 30 Å box of water |

| Ensemble | NPT (Isothermal-Isobaric) |

| Temperature | 298 K |

| Pressure | 1 atm |

| Simulation Time | 100 ns |

This table represents a typical setup for a molecular dynamics simulation and is for illustrative purposes only.

The results from such a simulation could reveal, for example, the average number of hydrogen bonds formed between the sulfonyl and carbonyl oxygen atoms of 3-Methanesulfonylbutan-2-one and the surrounding water molecules. This information is crucial for understanding its solubility and interactions in biological systems.

Furthermore, MD simulations can be employed to study the interaction of 3-Methanesulfonylbutan-2-one with biological macromolecules, such as enzymes. By docking the molecule into the active site of a protein and running an MD simulation, researchers can assess the stability of the binding pose and calculate the binding free energy, providing insights into its potential as an enzyme inhibitor. nih.gov

Machine Learning Approaches in Predicting Chemical Behavior and Properties

Machine learning (ML) and quantitative structure-activity relationship (QSAR) models are increasingly used to predict the physicochemical properties and biological activities of chemical compounds based on their molecular structure. cecam.orgacs.org These approaches are particularly valuable for screening large libraries of compounds and prioritizing candidates for experimental testing.

For 3-Methanesulfonylbutan-2-one, ML models could be developed to predict a range of properties. For instance, a QSAR model could be trained on a dataset of compounds with known toxicity to predict the potential toxicity of 3-Methanesulfonylbutan-2-one. researchgate.net Such models typically use a set of molecular descriptors, which are numerical representations of a molecule's structure, to build a mathematical relationship with the property of interest.

Table 2: Examples of Molecular Descriptors for QSAR Modeling of 3-Methanesulfonylbutan-2-one

| Descriptor Type | Example Descriptors |

| 1D Descriptors | Molecular Weight, Atom Count, Bond Count |

| 2D Descriptors | Topological Polar Surface Area (TPSA), LogP (octanol-water partition coefficient) |

| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment |

This table provides examples of descriptors that could be used in a QSAR model and is for illustrative purposes only.

A hypothetical QSAR study could involve the following steps:

Data Collection: A dataset of sulfone and ketone-containing compounds with experimentally determined properties (e.g., boiling point, toxicity) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound in the dataset, including 3-Methanesulfonylbutan-2-one.

Model Building: A machine learning algorithm, such as multiple linear regression, support vector machines, or a neural network, would be used to build a model that correlates the descriptors with the property of interest. researchgate.net

Model Validation: The predictive power of the model would be assessed using statistical methods like cross-validation and by testing it on an external set of compounds not used in the training process.

Prediction: The validated model would then be used to predict the property for 3-Methanesulfonylbutan-2-one.

Recent advancements in machine learning, particularly deep learning and the use of large language models (LLMs) in chemistry, are further enhancing the ability to predict complex molecular properties with greater accuracy. arxiv.org These methods can learn intricate patterns from large datasets of chemical information, offering a promising avenue for understanding the behavior of compounds like 3-Methanesulfonylbutan-2-one without the need for extensive and costly laboratory experiments.

Conclusion

3-Methanesulfonylbutan-2-one stands as a compound of considerable interest in the field of organic chemistry. Its β-keto sulfone structure provides a platform for a diverse array of chemical transformations, making it a valuable synthetic intermediate. While detailed synthetic procedures are not abundantly available in the public domain, its preparation can be confidently approached through established synthetic methodologies. The demonstrated and potential applications of this compound and its derivatives in medicinal chemistry and agrochemicals underscore the importance of continued research into the properties and reactivity of such structurally significant molecules. The exploration of compounds like 3-Methanesulfonylbutan-2-one will undoubtedly continue to contribute to the advancement of synthetic and medicinal chemistry.

Applications and Role in Broader Organic Synthesis

3-Methanesulfonylbutan-2-one as a Versatile Synthetic Building Block

Synthetic building blocks are relatively simple molecules that are used in the construction of more complex molecular architectures. The utility of a building block is determined by its functional groups and its ability to reliably participate in a range of chemical reactions.

Precursor in Multistep Organic Syntheses

In multistep synthesis, a target molecule is assembled through a sequence of chemical reactions. A precursor is a compound that is used as the starting material for one of these steps. Based on available literature, there is no specific information detailing the use of 3-Methanesulfonylbutan-2-one as a precursor in documented multistep organic syntheses.

Role in Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond forming reactions are fundamental in organic chemistry, allowing for the construction of the carbon skeletons of complex molecules. Ketones, such as 3-Methanesulfonylbutan-2-one, can potentially participate in such reactions, for example, through the formation of an enolate which can then act as a nucleophile. However, there are no specific documented examples in the scientific literature of 3-Methanesulfonylbutan-2-one being utilized in carbon-carbon bond forming reactions.

Intermediate in the Synthesis of Complex Organic Molecules

An intermediate is a molecule that is formed during the course of a synthesis and is then consumed in a subsequent step to yield the final product. While the structure of 3-Methanesulfonylbutan-2-one suggests it could potentially serve as an intermediate, there is no available research that identifies it as an intermediate in the synthesis of any complex organic molecules.

Catalytic Transformations Involving 3-Methanesulfonylbutan-2-one

Catalysis is the process of increasing the rate of a chemical reaction by adding a substance known as a catalyst. Catalytic transformations are a cornerstone of modern, efficient organic synthesis.

Use as a Substrate in Organocatalytic Systems

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. Ketones are common substrates in organocatalytic reactions, often being activated through the formation of enamines or enols. Despite this, a review of the literature did not yield any studies where 3-Methanesulfonylbutan-2-one was specifically used as a substrate in an organocatalytic system.

Involvement in Metal-Catalyzed Reactions

Transition metal catalysis is a powerful tool for forming a wide variety of chemical bonds. Ketones can sometimes be substrates in metal-catalyzed reactions, such as hydrogenations or cross-coupling reactions. However, there is no specific information available that documents the involvement of 3-Methanesulfonylbutan-2-one in any metal-catalyzed reactions.

Development of Advanced Organic Materials Precursors

The unique structural characteristics of 3-Methanesulfonylbutan-2-one, a prominent member of the β-keto sulfone family of compounds, position it as a valuable building block in the synthesis of advanced organic materials. rsc.orgresearchgate.net The molecule's inherent functionality, featuring a reactive methylene (B1212753) group flanked by both a carbonyl and a sulfonyl moiety, allows for a diverse range of chemical transformations. rsc.org This bifunctionality is a key attribute for its use as a monomer or a key intermediate in the construction of complex macromolecular architectures.

The sulfonyl group in 3-Methanesulfonylbutan-2-one can serve as a leaving group in elimination reactions, providing a pathway to introduce unsaturation. This is particularly useful in the synthesis of vinyl sulfones, which are important monomers and intermediates in polymer chemistry. The thermal elimination of the sulfonyl group from β-keto sulfones can be controlled to produce specific isomeric products, a critical aspect in the design of materials with defined properties. acs.org

Moreover, the active methylene group can be readily deprotonated to form a nucleophilic carbanion. This nucleophile can participate in a variety of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. This reactivity allows for the elaboration of the 3-Methanesulfonylbutan-2-one backbone, enabling the introduction of various functional groups or the linking of multiple precursor molecules to build up larger, more complex structures.

Research into the broader class of β-keto sulfones has highlighted their utility in the synthesis of a variety of heterocyclic and carbocyclic systems through intramolecular cyclization reactions. rsc.org By carefully designing the substituents on the 3-Methanesulfonylbutan-2-one scaffold, it is conceivable to direct these cyclization reactions to produce novel heterocyclic monomers. These monomers can then be polymerized to yield polymers with tailored electronic, optical, or thermal properties.

The following table summarizes the key reactive sites of 3-Methanesulfonylbutan-2-one and their potential applications in the synthesis of organic material precursors, based on the known chemistry of β-keto sulfones.

| Reactive Site | Type of Reaction | Potential Application as Precursor |

| Active Methylene Group | Alkylation, Acylation, Michael Addition | Chain extension, functionalization, cross-linking |

| Carbonyl Group | Reduction, Wittig Reaction, Knoevenagel Condensation | Introduction of hydroxyl groups, double bonds |

| Sulfonyl Group | Elimination, Substitution | Formation of vinyl sulfone monomers, polymer backbones |

The development of synthetic methodologies for β-keto sulfones has seen significant advancements, including photoredox transformations and electrochemical synthesis, which could be applied to the synthesis and modification of 3-Methanesulfonylbutan-2-one. rsc.org These modern synthetic methods offer milder reaction conditions and greater functional group tolerance, which are advantageous when working with complex molecular building blocks for advanced materials.

Future Research Directions and Perspectives

Emerging Synthetic Methodologies for 3-Methanesulfonylbutan-2-one and its Analogs

While traditional methods for synthesizing β-keto sulfones are well-established, the future lies in developing more sustainable, efficient, and versatile strategies. Research is moving beyond classical approaches towards innovative catalytic systems that offer milder reaction conditions and greater functional group tolerance.

Key emerging areas include:

Photoredox and Electrochemical Synthesis: These methods provide green alternatives for constructing β-keto sulfones, avoiding harsh reagents and high temperatures. They allow for novel bond formations through radical pathways.

Metal-Free Catalysis: Acid-mediated, metal-free hydrosulfonylation of α,β-unsaturated ketones presents a cost-effective and environmentally friendly approach to related γ-keto sulfones, a strategy that could be adapted for β-keto sulfones. nih.govsemanticscholar.org This avoids the cost and potential toxicity associated with metal catalysts. nih.gov

Novel Sulfonylating Agents: The exploration of new sulfonyl sources beyond traditional sulfonyl chlorides, such as sodium dithionite (B78146) or potassium metabisulfite, is expanding the toolkit for creating C-S bonds under mild conditions. researchgate.netresearchgate.net

These advanced methodologies could enable the synthesis of a wider array of 3-Methanesulfonylbutan-2-one analogs with diverse substitution patterns, which are currently challenging to access.

| Methodology | Key Advantages | Potential Application for 3-Methanesulfonylbutan-2-one | Reference |

|---|---|---|---|

| Photoredox/Electrochemical Synthesis | Mild conditions, green chemistry, novel reactivity | Direct synthesis from simple precursors via radical pathways | rsc.org |

| Metal-Free Catalysis | Cost-effective, low toxicity, environmentally benign | Acid-mediated addition of methanesulfonyl sources to butenone | nih.govsemanticscholar.org |

| One-Pot Reactions | Increased efficiency, reduced waste, process simplification | Direct conversion of simple ketones into 3-Methanesulfonylbutan-2-one | rsc.org |

| Novel Sulfonylating Agents | Milder conditions, alternative reactivity, broader substrate scope | Use of sulfinate salts or SO2 surrogates for sulfonylation | researchgate.netresearchgate.net |

Unexplored Reactivity Pathways and Stereoselective Transformations

The trifunctional nature of 3-Methanesulfonylbutan-2-one—possessing a carbonyl group, a sulfonyl group, and an active methylene (B1212753) group—makes it a versatile intermediate for further chemical transformations. rsc.orgacs.org Future research will likely focus on unlocking new reactivity patterns and achieving high levels of stereocontrol.

Stereoselective Reductions: While the reduction of β-keto sulfones to β-hydroxy sulfones is known, the development of highly stereoselective methods remains a key objective. mdpi.com Chemoenzymatic processes using alcohol dehydrogenases (ADHs) offer a promising route to obtaining enantiopure β-hydroxy sulfones, which are valuable chiral building blocks. researchgate.net The exceptional chemo-, regio-, and stereoselectivity of ADHs make them attractive catalysts for generating these enantiopure alcohols. researchgate.net

Reactions of the Active Methylene Group: The acidic protons on the carbon between the carbonyl and sulfonyl groups provide a handle for various C-C bond-forming reactions. Exploring interrupted Johnson–Corey–Chaykovsky reaction strategies with sulfoxonium ylides could lead to the synthesis of complex polycyclic structures. mdpi.com

Transformations Involving the Sulfonyl Group: The sulfonyl group is not merely a passive functionality; it can act as a leaving group or participate in radical reactions. researchgate.net The use of sulfinyl sulfones as precursors for sulfinyl radicals has opened up new avenues for disulfurization reactions, a concept that could be extended to the reactivity of β-keto sulfones. nih.gov

Investigating these pathways will expand the synthetic utility of 3-Methanesulfonylbutan-2-one, enabling its use in the total synthesis of complex natural products and pharmaceuticals.

Integration of Advanced Computational Techniques for Predictive Chemistry

The integration of computational chemistry is set to revolutionize the study of compounds like 3-Methanesulfonylbutan-2-one. Predictive modeling can accelerate research by identifying promising reaction pathways and predicting molecular properties, thereby reducing the need for extensive empirical screening.

Predicting Reaction Outcomes: Machine learning (ML) models are emerging as powerful tools for predicting the outcomes of chemical reactions. chemrxiv.orgnih.gov By training models on experimental datasets, it is possible to develop "chemical reactivity flowcharts" that can interpret the heterogeneous reactivity of sulfonyl compounds and suggest new reactions. chemrxiv.orgresearchgate.net This approach can help elucidate the substrate scope of a reaction and guide experimental design. chemrxiv.org

Mechanism Elucidation: Quantum mechanics, particularly Density Functional Theory (DFT), can be used to investigate plausible reaction mechanisms, identify intermediates and transition states, and understand the energetic profiles of reactions involving sulfonyl compounds. chemrxiv.orgoptibrium.com This insight is critical for optimizing reaction conditions and developing new catalytic systems.

Property Prediction: Computational methods can predict the physicochemical and electronic properties of novel derivatives. mdpi.com Theoretical calculations can be compared with experimental data from spectroscopic methods (NMR, IR) and X-ray crystallography to gain a deeper understanding of a new compound's chemistry. mdpi.com This is particularly valuable for designing derivatives with specific, tunable properties. york.ac.uk

| Computational Technique | Application Area | Expected Outcome for 3-Methanesulfonylbutan-2-one Research | Reference |

|---|---|---|---|

| Machine Learning (ML) | Reactivity Prediction | Prediction of reaction success, optimization of reaction conditions, suggestion of novel transformations | chemrxiv.orgnih.gov |

| Density Functional Theory (DFT) | Mechanism Investigation | Understanding of transition states and intermediates, rational design of catalysts | chemrxiv.orgoptibrium.com |

| Quantitative Structure-Activity Relationship (QSAR) | Property Prediction | Forecasting the electronic and physicochemical properties of novel derivatives | chemrxiv.org |

Potential for Novel Derivative Development with Tunable Properties

The core structure of 3-Methanesulfonylbutan-2-one is an ideal scaffold for the development of novel derivatives with tailored properties. By systematically modifying different parts of the molecule, chemists can fine-tune its stability, reactivity, and electronic characteristics for specific applications.

Modification of the Sulfonyl Group: Replacing the methyl group on the sulfone with other alkyl, aryl, or even fluoroalkyl moieties can significantly alter the compound's electronic properties and reactivity. Sulfonyl fluorides, for example, are known to be more thermally and chemically robust than their sulfonyl chloride counterparts, offering a unique stability-reactivity profile. nih.gov

Derivatization at the α-Carbon: Introducing substituents at the active methylene position can create chiral centers and provide points for further functionalization. This could lead to the development of new ligands for catalysis or biologically active molecules. mdpi.com

Analogs with Varied Ketone Chains: Altering the butanone backbone by extending or branching the alkyl chain can modify the steric and lipophilic properties of the molecule, which is a common strategy in the development of analogs for biological screening. nih.govresearchgate.netresearchgate.net

The systematic synthesis and study of such derivatives, guided by computational predictions, could lead to the discovery of new functional materials, catalysts, or pharmaceutical intermediates. nih.govmdpi.commdpi.com The ability to create a library of derivatives with diverse functionalities opens up possibilities for high-throughput screening and the discovery of novel applications. nih.gov

Q & A

Basic Research Question

- NMR : ¹H/¹³C NMR to confirm sulfone (δ ~3.0–3.5 ppm for SO₂CH₃) and ketone (δ ~200–220 ppm for C=O) groups.

- HPLC : Retention time comparison under standardized conditions (e.g., C18 column, 1.0 mL/min flow rate) .

Advanced Consideration : High-resolution mass spectrometry (HRMS) to distinguish from structural analogs (e.g., sulfoxides) and computational IR/Raman studies to validate vibrational modes .

How should researchers address contradictions in reported synthetic yields or reaction conditions?

Advanced Research Question

Discrepancies often arise from solvent polarity, temperature, or catalyst loading. For example:

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may accelerate oxidation but increase side reactions compared to acetic acid .

- Catalyst Loading : Higher MoO₃ concentrations (5–10 mol%) improve yield but may complicate purification .

Methodological Solution : Design a fractional factorial experiment to isolate critical variables and validate via DOE (Design of Experiments) .

What is the reactivity profile of 3-Methanesulfonylbutan-2-one in nucleophilic or reductive environments?

Advanced Research Question

- Nucleophilic Attack : The electron-withdrawing sulfone group activates the ketone for Grignard additions (e.g., forming tertiary alcohols).

- Reduction : NaBH₄ selectively reduces the ketone to a secondary alcohol, while LiAlH₄ may reduce both ketone and sulfone (risk of over-reduction) .

Caution : Monitor reductive conditions closely; sulfones are generally stable but may degrade under strong acidic/basic conditions .

Are there documented biological activities or therapeutic potentials for this compound?

Advanced Research Question

While direct studies are limited, sulfone derivatives are known for:

- Antimicrobial Activity : Analogous to 4-Methyl-1-[(4-methylphenyl)sulfanyl]pentan-2-one, which inhibits bacterial growth via membrane disruption .

- Enzyme Inhibition : Sulfones often target cysteine proteases or kinases.

Methodological Recommendation : Screen against enzyme libraries (e.g., NIH Clinical Collection) and validate via kinetic assays .

What storage conditions are recommended to maintain compound stability?

Basic Research Question

- Short-Term : Store at –20°C in amber vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis.

- Long-Term : Lyophilize and store at –80°C with desiccants (e.g., silica gel) .

How can computational methods aid in studying this compound’s properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.